![molecular formula C16H6F10Sn B224083 Bis(ethenyl)-bis(2,3,4,5,6-pentafluorophenyl)stannane CAS No. 1247-12-7](/img/structure/B224083.png)
Bis(ethenyl)-bis(2,3,4,5,6-pentafluorophenyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(ethenyl)-bis(2,3,4,5,6-pentafluorophenyl)stannane, commonly known as BPEPF, is a chemical compound that belongs to the group of organostannanes. It is a white crystalline solid that is widely used in scientific research due to its unique properties.
Mechanism of Action
The mechanism of action of BPEPF is not well understood. However, it is believed to act as a Lewis acid due to the presence of the tin atom. It can coordinate with various other molecules and facilitate chemical reactions. BPEPF has also been shown to exhibit anti-tumor activity in various cancer cell lines. It is believed that BPEPF acts by inhibiting the growth of cancer cells.
Biochemical and physiological effects:
BPEPF has been shown to have low toxicity in animal studies. However, the long-term effects of BPEPF exposure are not well understood. BPEPF has been shown to have anti-tumor activity in various cancer cell lines. It has also been shown to inhibit the growth of various bacteria and fungi.
Advantages and Limitations for Lab Experiments
BPEPF has several advantages for use in lab experiments. It is easy to synthesize and has a high yield. BPEPF is also stable and can be stored for long periods of time. However, BPEPF is highly reactive and can react with air and moisture. It also has a strong odor and can be irritating to the skin and eyes.
Future Directions
There are several future directions for the use of BPEPF in scientific research. BPEPF can be used as a precursor for the synthesis of various other organostannanes. It can also be used as a ligand in the synthesis of transition metal complexes. The anti-tumor activity of BPEPF can be further studied to develop new anti-cancer drugs. The inhibitory activity of BPEPF against bacteria and fungi can also be studied to develop new antibiotics and antifungal drugs.
Synthesis Methods
The synthesis of BPEPF involves the reaction of ethenylmagnesium bromide with 2,3,4,5,6-pentafluorobenzene in the presence of tin(IV) chloride. This reaction yields BPEPF as a white crystalline solid with a yield of 60-70%. The purity of the product can be further enhanced by recrystallization from a suitable solvent.
Scientific Research Applications
BPEPF has found extensive use in scientific research due to its unique properties. It has been used as a precursor for the synthesis of various other organostannanes. BPEPF has also been used as a ligand in the synthesis of transition metal complexes. These complexes have been extensively studied for their catalytic activity in various chemical reactions. BPEPF has also been used as a reagent in the synthesis of various organic compounds.
properties
CAS RN |
1247-12-7 |
---|---|
Product Name |
Bis(ethenyl)-bis(2,3,4,5,6-pentafluorophenyl)stannane |
Molecular Formula |
C16H6F10Sn |
Molecular Weight |
506.9 g/mol |
IUPAC Name |
bis(ethenyl)-bis(2,3,4,5,6-pentafluorophenyl)stannane |
InChI |
InChI=1S/2C6F5.2C2H3.Sn/c2*7-2-1-3(8)5(10)6(11)4(2)9;2*1-2;/h;;2*1H,2H2; |
InChI Key |
AJICOJCRYZXBEL-UHFFFAOYSA-N |
SMILES |
C=C[Sn](C=C)(C1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F |
Canonical SMILES |
C=C[Sn](C=C)(C1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F |
synonyms |
Bis(pentafluorophenyl)divinylstannane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.